(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclobutyl ring substituted with ethoxy and methanesulfonate groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 2,2-dimethylcyclobutanone with ethyl alcohol in the presence of an acid catalyst to form the ethoxy derivative. This intermediate is then treated with methanesulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction parameters and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The cyclobutyl ring can be reduced under hydrogenation conditions to form cyclobutane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Substitution: Formation of substituted cyclobutyl derivatives.
Oxidation: Formation of ethoxy-substituted aldehydes or acids.
Reduction: Formation of reduced cyclobutane derivatives.
Scientific Research Applications
(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-3-methoxy-2,2-dimethylcyclobutyl methanesulfonate
- (1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl tosylate
- (1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl triflate
Uniqueness
(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature also makes it valuable in asymmetric synthesis, providing access to enantiomerically pure compounds .
Properties
Molecular Formula |
C9H18O4S |
---|---|
Molecular Weight |
222.30 g/mol |
IUPAC Name |
[(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl] methanesulfonate |
InChI |
InChI=1S/C9H18O4S/c1-5-12-7-6-8(9(7,2)3)13-14(4,10)11/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1 |
InChI Key |
JRIUFCPYBHRCSR-JGVFFNPUSA-N |
Isomeric SMILES |
CCO[C@H]1C[C@H](C1(C)C)OS(=O)(=O)C |
Canonical SMILES |
CCOC1CC(C1(C)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.